GSK215

PROTAC FAK Degradation DC50

GSK215 is a heterobifunctional PROTAC specifically designed to degrade FAK. Unlike traditional kinase inhibitors, it uniquely ablates both catalytic and scaffold functions of FAK, ensuring profound suppression of tumor cell motility and metastasis. Its highly cooperative binding mode with VHL E3 ligase ensures efficient ubiquitination and a prolonged 96h pharmacodynamic effect, ideal for chronic in vivo oncology models with reduced dosing frequency.

Molecular Formula C50H59F3N10O6S
Molecular Weight 985.1 g/mol
Cat. No. B10830308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK215
Molecular FormulaC50H59F3N10O6S
Molecular Weight985.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O
InChIInChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1
InChIKeyZGSWGXNEXAXEGV-XFCHVEHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 215 (CAS 2743427-26-9): A VHL-Recruiting PROTAC Degrader of Focal Adhesion Kinase (FAK) for Oncology Research


GSK 215 is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule designed to induce the ubiquitin-proteasome-mediated degradation of Focal Adhesion Kinase (FAK) [1]. It incorporates a known FAK inhibitor (PND-1186/VS-4718) as the target-binding warhead, connected via a flexible linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. This compound serves as a chemical tool to investigate the biological consequences of catalytic and scaffold protein ablation, a strategy proposed to offer therapeutic differentiation over traditional kinase inhibition in oncology [1].

Why FAK Inhibitors (e.g., VS-4718) or Other PROTACs Cannot Simply Substitute for GSK 215 in Degradation Studies


The functional outcome of targeting FAK is highly dependent on the mechanism of action. Small-molecule inhibitors like VS-4718 only block kinase catalytic activity, often failing to ablate the kinase-independent scaffolding functions of FAK that drive tumor progression and metastasis [1]. While FAK-targeting PROTACs as a class address this limitation, their efficacy is dictated by the precise geometry of the induced ternary complex (FAK:PROTAC:E3 Ligase). GSK 215 exhibits a unique, highly cooperative binding mode that drives efficient ubiquitination and degradation, a property not shared by other PROTACs with different linker lengths or warhead geometries [1]. Substituting GSK 215 with its parent inhibitor (VS-4718) or a structurally distinct FAK degrader will result in fundamentally different cellular pharmacodynamics, particularly regarding the depth and duration of FAK ablation .

Quantitative Differentiation of GSK 215: A Procurement-Focused Evidence Guide


FAK Degradation Potency (DC50) in A549 Non-Small Cell Lung Cancer Cells

GSK 215 induces potent degradation of FAK in A549 cells. Its half-maximal degradation concentration (DC50) of 1.3 nM represents a key quantitative metric for potency . This value distinguishes it from the parent FAK inhibitor, VS-4718, which has an inhibitory IC50 of 1.5 nM . While the potency values appear similar, the mechanism is distinct: GSK 215 eliminates the protein, whereas VS-4718 merely inhibits its kinase activity.

PROTAC FAK Degradation DC50 Oncology Cellular Pharmacology

Maximal Protein Degradation (Dmax) Efficiency in Cellular Assays

The extent of target protein elimination is a critical performance metric for PROTACs. GSK 215 demonstrates near-complete removal of FAK, achieving a maximal degradation (Dmax) of >90% to 99% . This high Dmax indicates a robust catalytic mechanism of degradation and is superior to many earlier-generation PROTACs that may exhibit lower degradation ceilings.

PROTAC FAK Degradation Dmax Efficacy Oncology

In Vivo Duration of FAK Ablation and PK/PD Disconnect in Mice

GSK 215 exhibits a pronounced disconnect between its pharmacokinetic (PK) profile and pharmacodynamic (PD) effect. In mice, a single dose induces rapid FAK degradation that is sustained for approximately 96 hours [1]. This prolonged effect, far outlasting the compound's plasma exposure, is a hallmark of event-driven pharmacology and is not observed with reversible FAK inhibitors .

PROTAC FAK Degradation In Vivo Pharmacology PK/PD Duration of Action

Key Application Scenarios for GSK 215 in Preclinical Oncology and Chemical Biology


Validating FAK Scaffolding Functions in Tumor Cell Migration and Invasion

In wound scratch and transwell invasion assays using A549 or MCF-7 cells, GSK 215 (100 nM, 48h) effectively suppresses cell motility by eliminating both the kinase activity and the structural scaffolding role of FAK [1]. This is a distinct application where catalytic inhibitors like VS-4718 often show only partial efficacy, making GSK 215 the preferred tool for studies focused on FAK's kinase-independent functions.

Chronic In Vivo Target Validation Studies in Oncology Models

Due to its prolonged pharmacodynamic effect (≈96 hours of FAK suppression after a single 8 mg/kg dose in mice), GSK 215 is ideally suited for chronic dosing regimens in tumor xenograft or syngeneic models [1]. This extended activity allows researchers to maintain a state of FAK deficiency without the need for frequent, high-dose compound administration, reducing animal handling stress and compound consumption.

Kinome-Wide Selectivity Profiling of FAK Degradation

KinoBead profiling demonstrates that at 10 nM, GSK 215 maintains high selectivity for the FAK kinase domain . This selectivity profile supports its use in chemoproteomic experiments aimed at mapping the FAK interactome or identifying downstream signaling nodes without the confounding off-target degradation observed with less selective PROTAC molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.